

Solubility profile of Methyl 2-amino-5-iodobenzoate in common lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

[Get Quote](#)

Solubility Profile of Methyl 2-amino-5-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Methyl 2-amino-5-iodobenzoate** in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents a qualitative solubility profile based on the known behavior of structurally similar molecules. It also includes detailed experimental protocols for determining solubility and visual representations of key concepts and workflows.

I. Qualitative Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like." **Methyl 2-amino-5-iodobenzoate** possesses both polar (amino and ester groups) and nonpolar (iodinated benzene ring) characteristics.

Based on the solubility of related compounds, such as methyl 2-aminobenzoate ("slightly soluble" in water and "freely soluble" in alcohol and diethyl ether) and methyl 2-iodobenzoate ("insoluble in water, Soluble in ether, benzene & alcohol"), a qualitative solubility profile for

Methyl 2-amino-5-iodobenzoate can be inferred.[\[1\]](#)[\[2\]](#) The presence of the large iodine atom is expected to decrease aqueous solubility compared to methyl 2-aminobenzoate.

Table 1: Qualitative Solubility of **Methyl 2-amino-5-iodobenzoate** in Common Laboratory Solvents

Solvent Class	Common Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Sparingly Soluble to Soluble	The amino and ester groups can form hydrogen bonds with protic solvents. However, the large, nonpolar iodinated aromatic ring limits solubility in highly polar water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic	Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	Soluble	These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.
Nonpolar	Dichloromethane, Chloroform, Toluene, Hexane	Soluble in Halogenated & Aromatic, Sparingly Soluble to Insoluble in Alkanes	The nonpolar aromatic ring interacts favorably with nonpolar solvents. Halogenated and aromatic solvents are generally better solvents for this type of compound than aliphatic hydrocarbons like hexane.

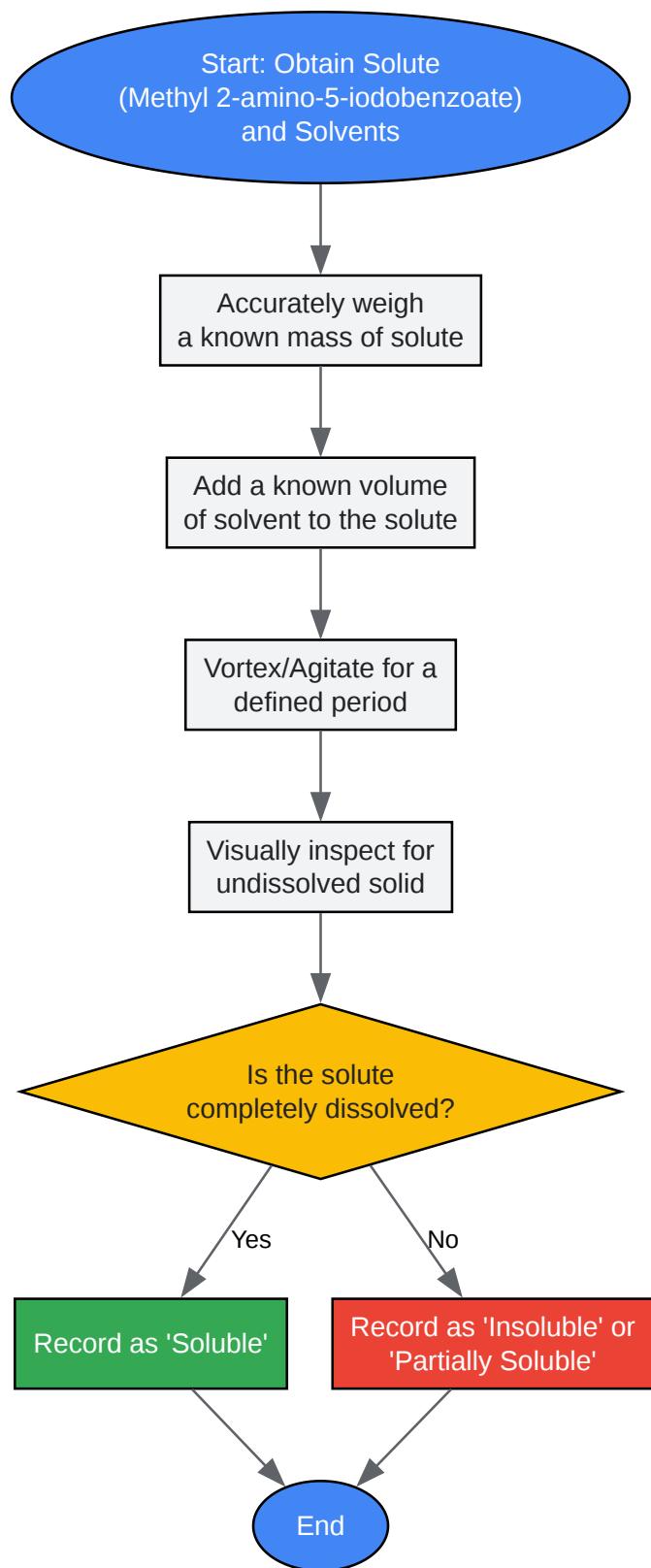
II. Experimental Protocols for Solubility Determination

The following is a general protocol for qualitatively and semi-quantitatively determining the solubility of a solid compound like **Methyl 2-amino-5-iodobenzoate** in various solvents.

Objective: To determine the approximate solubility of **Methyl 2-amino-5-iodobenzoate** in a range of laboratory solvents at a specified temperature (e.g., room temperature).

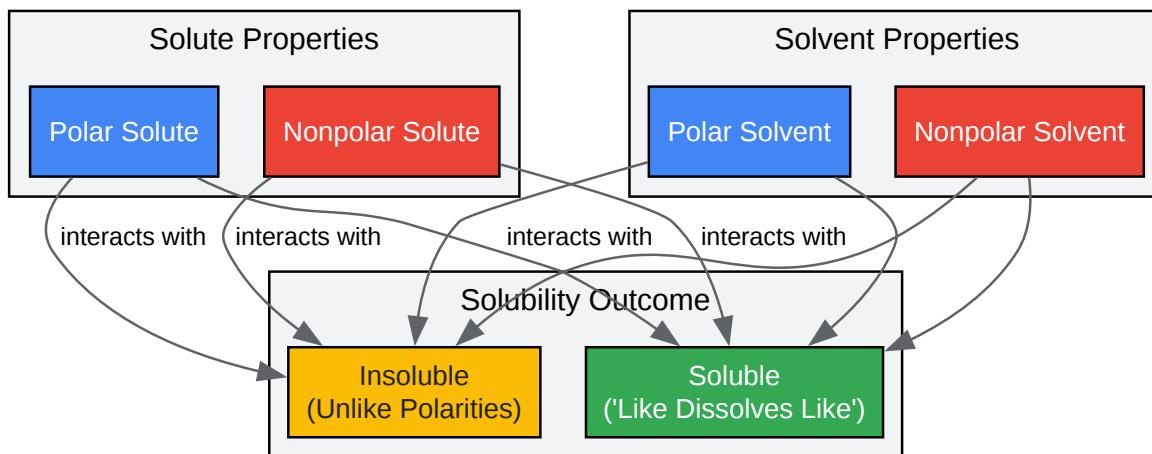
Materials:

- **Methyl 2-amino-5-iodobenzoate**
- A selection of test solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
- Small test tubes or vials
- Vortex mixer
- Analytical balance
- Spatula
- Graduated pipettes or micropipettes


Procedure:

- Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
- Weighing the Solute: Accurately weigh a specific amount of **Methyl 2-amino-5-iodobenzoate** (e.g., 10 mg) and add it to each labeled test tube.
- Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each test tube.
- Mixing: Cap the test tubes securely and vortex them for a set period (e.g., 1-2 minutes) to ensure thorough mixing and facilitate dissolution.

- Observation: After mixing, allow the tubes to stand for a short period and visually inspect for any undissolved solid.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- Semi-Quantitative Determination (Optional):
 - If the compound is soluble, add another weighed portion of the solute (e.g., another 10 mg) and repeat the mixing process. Continue this until the solution becomes saturated (i.e., solid material remains undissolved).
 - The approximate solubility can then be expressed as the total mass of solute dissolved in the volume of solvent used (e.g., mg/mL).
- Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, such as a water bath.
- Documentation: Record all observations, including the mass of the solute, the volume of the solvent, the temperature, and the qualitative or semi-quantitative solubility for each solvent.


III. Visualizations

The following diagrams illustrate the workflow for solubility determination and the guiding principle of "like dissolves like."

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for determining qualitative solubility.

[Click to download full resolution via product page](#)

Figure 2. Logical relationship of the "like dissolves like" principle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-アミノ安息香酸メチル ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- To cite this document: BenchChem. [Solubility profile of Methyl 2-amino-5-iodobenzoate in common lab solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184775#solubility-profile-of-methyl-2-amino-5-iodobenzoate-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com